3,5-Difluoro-4-methoxybenzoyl chloride

Lipophilicity LogP Drug Design

3,5-Difluoro-4-methoxybenzoyl chloride (CAS 501701-43-5) is a specialized fluorinated aromatic acyl chloride, belonging to the class of benzoyl chloride derivatives. It is primarily utilized as a versatile building block in advanced organic synthesis, particularly within pharmaceutical and agrochemical research.

Molecular Formula C8H5ClF2O2
Molecular Weight 206.57
CAS No. 501701-43-5
Cat. No. B2928163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methoxybenzoyl chloride
CAS501701-43-5
Molecular FormulaC8H5ClF2O2
Molecular Weight206.57
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)C(=O)Cl)F
InChIInChI=1S/C8H5ClF2O2/c1-13-7-5(10)2-4(8(9)12)3-6(7)11/h2-3H,1H3
InChIKeyKQZUCQYQLNPECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Difluoro-4-methoxybenzoyl Chloride (CAS 501701-43-5): Product Profile and Procurement Significance


3,5-Difluoro-4-methoxybenzoyl chloride (CAS 501701-43-5) is a specialized fluorinated aromatic acyl chloride, belonging to the class of benzoyl chloride derivatives. It is primarily utilized as a versatile building block in advanced organic synthesis, particularly within pharmaceutical and agrochemical research [1]. Its molecular structure features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a methoxy group at the 4 position, along with the reactive acyl chloride functional group . This specific substitution pattern imparts distinct electronic and steric properties that are crucial for its role as an intermediate in the synthesis of complex molecules, most notably in the preparation of the COPD drug Roflumilast .

Why 3,5-Difluoro-4-methoxybenzoyl Chloride Cannot Be Replaced by Common Acyl Chloride Analogs


The precise substitution pattern on the aromatic ring of 3,5-difluoro-4-methoxybenzoyl chloride is not arbitrary; it is a critical determinant of reactivity, selectivity, and the ultimate success of a synthetic route. Generic substitution with a more common or less expensive benzoyl chloride analog (e.g., a mono-fluoro or non-fluorinated variant) will fail to replicate the desired outcome. The unique arrangement of the 3,5-difluoro and 4-methoxy groups creates a specific electronic environment that influences the electrophilicity of the carbonyl carbon, the stability of reaction intermediates, and the physicochemical properties of the resulting products . Consequently, substituting this building block can lead to drastically reduced yields, the formation of unwanted side products, or the complete failure of a key coupling reaction, particularly in the context of complex drug synthesis where precise molecular geometry and electronic distribution are essential for biological activity .

Quantitative Differentiation of 3,5-Difluoro-4-methoxybenzoyl Chloride Against Key Analogs


Enhanced Lipophilicity Drives Superior Bioavailability in Derived Compounds

3,5-Difluoro-4-methoxybenzoyl chloride exhibits a computed LogP value of 2.35, which is significantly lower than that of its mono-fluoro analog, 3-fluoro-4-methoxybenzoyl chloride (XLogP3: 2.7) [1][2]. This ~0.35 unit difference in lipophilicity is substantial in a medicinal chemistry context. The lower LogP of the difluoro analog indicates reduced lipophilicity, which can translate to improved aqueous solubility and potentially better pharmacokinetic profiles, such as lower plasma protein binding and reduced volume of distribution, for the final drug candidates derived from it [1].

Lipophilicity LogP Drug Design ADME

Critical Intermediate in Roflumilast Synthesis: Proven Industrial Relevance

3,5-Difluoro-4-methoxybenzoyl chloride is the documented key acylating agent for the synthesis of Roflumilast, a marketed PDE4 inhibitor for COPD . In contrast, its structural isomer, 2,6-difluoro-4-methoxybenzoyl chloride (CAS 125369-56-4), is not documented in the same critical amidation step for this high-value pharmaceutical target. The reaction involves the direct coupling of 3,5-difluoro-4-methoxybenzoyl chloride with 3,5-dichloro-4-aminopyridine to yield the penultimate intermediate, a step where regioisomeric acyl chlorides would produce a different, and likely inactive, final compound [1].

Roflumilast COPD PDE4 Inhibitor Pharmaceutical Intermediate

High Commercial Purity Reduces Purification Burden and Enhances Reproducibility

The target compound is commercially available at a high purity of 98% from major suppliers . This is a higher baseline purity specification compared to the structurally related 2,6-difluoro-4-methoxybenzoyl chloride, which is commonly offered at a minimum purity of 95% . For the end-user in a research or industrial laboratory, this difference in specification translates to a more reliable starting material. Higher initial purity minimizes the need for in-house purification, reduces the risk of side reactions caused by impurities, and improves the reproducibility and overall yield of subsequent synthetic steps .

Purity Quality Control Reproducibility Procurement

Distinct Electronic Profile Affords Differentiated Reactivity in Nucleophilic Acyl Substitutions

The substitution pattern of 3,5-difluoro-4-methoxybenzoyl chloride creates a unique electronic profile. While direct quantitative kinetic data comparing its reactivity to, for example, 3,5-difluoro-4-hydroxybenzoyl chloride is not available, class-level inference from Hammett and related studies on substituted benzoyl chlorides strongly indicates that the replacement of the hydroxy group with a methoxy group will significantly alter the electrophilicity of the carbonyl carbon and the overall reaction rate with nucleophiles [1]. The methoxy group is an electron-donating group via resonance, which stabilizes the acyl chloride and makes it less reactive than its hydroxy analog, which can act as an internal nucleophile or participate in hydrogen bonding, potentially leading to decomposition or unwanted side reactions [2]. This difference in electronic character is fundamental to its application as a stable, selective acylating agent.

Reactivity Electrophilicity Acylation Hammett

High-Value Application Scenarios for 3,5-Difluoro-4-methoxybenzoyl Chloride Based on Proven Differentiation


Synthesis of PDE4 Inhibitors and Related Biologically Active Amides

Given its documented and critical role as an intermediate in the synthesis of Roflumilast, a PDE4 inhibitor for COPD, this compound is ideally suited for medicinal chemistry programs focused on developing novel analogs of this drug class. Its specific reactivity profile and lipophilicity (LogP = 2.35) make it a preferred building block for creating libraries of benzamide derivatives with potentially improved pharmacokinetic properties compared to those derived from more lipophilic analogs [1].

Development of Fluorinated Agrochemicals and Advanced Materials

The compound's utility as a general fluorinated building block, as noted in various supplier descriptions , aligns with its application in the synthesis of specialty chemicals requiring specific electronic and steric properties. The 3,5-difluoro-4-methoxybenzoyl moiety can be introduced into agrochemical leads or advanced materials (e.g., liquid crystals, polymers) to modulate physical properties such as metabolic stability, binding affinity, or phase transition temperatures, where the precise substitution pattern is essential for optimal performance [1].

Process Chemistry and Scale-Up of Validated Pharmaceutical Intermediates

For industrial process chemists, the high commercial purity (98%) of this compound from reputable suppliers reduces the risk and cost associated with scaling up a validated route . This is particularly important in the later stages of pharmaceutical development where the cost of goods and the reliability of the supply chain are paramount. Procuring a building block that is already established in a commercial drug synthesis offers a de-risked path for development [1].

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